11-Hydroxytabersonine

Description

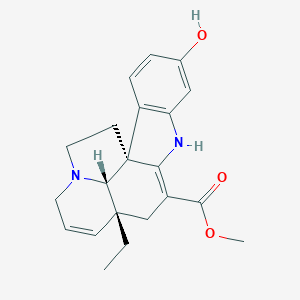

Structure

3D Structure

Properties

IUPAC Name |

methyl (1R,12R,19S)-12-ethyl-5-hydroxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,9,13-pentaene-10-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3/c1-3-20-7-4-9-23-10-8-21(19(20)23)15-6-5-13(24)11-16(15)22-17(21)14(12-20)18(25)26-2/h4-7,11,19,22,24H,3,8-10,12H2,1-2H3/t19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXUFRJQCBVSCRZ-ACRUOGEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CC(=C3C4(C1N(CC4)CC=C2)C5=C(N3)C=C(C=C5)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]12CC(=C3[C@@]4([C@H]1N(CC4)CC=C2)C5=C(N3)C=C(C=C5)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601032123 | |

| Record name | 16-Hydroxytabersonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601032123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22149-28-6 | |

| Record name | 11-Hydroxytabersonine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22149-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11-Hydroxytabersonine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022149286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16-Hydroxytabersonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601032123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11-HYDROXYTABERSONINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GV2G76UPD2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Phytochemical Investigations of 11 Hydroxytabersonine

Botanical Sources and Distribution of 11-Hydroxytabersonine

This compound is considered a rare alkaloid found predominantly within the Apocynaceae, or dogbane, family of flowering plants. nih.gov Its presence has been confirmed in several species, particularly within the Melodinus genus.

The primary botanical sources of this compound are plants belonging to the Melodinus genus. nih.gov It has been successfully isolated from various species, including Melodinus suaveolens and Melodinus axillaris. nih.govacs.org Further phytochemical studies have identified this compound in the twigs and leaves of Melodinus hemsleyanus and the stem bark of Melodinus tenuicaudatus. researchgate.net The consistent identification of this compound across multiple Melodinus species underscores the genus's significance as a principal source for this alkaloid.

While this compound is a known constituent of the broader Apocynaceae family, its specific isolation from Tabernaemontana bovina is not consistently reported in available literature. dntb.gov.ua However, a closely related derivative, 11-methoxytabersonine, has been identified and isolated from Tabernaemontana bovina. nih.govacs.orgresearchgate.net One review of alkaloids with anticancer activity from Tabernaemontana species lists this compound as one of 24 compounds found within the genus, although it does not specify the exact species from which it was isolated. dntb.gov.ua

Investigations into the distribution of this compound within the plant have revealed its presence in various organs. The compound has been extracted from the leaves and twigs of Melodinus hemsleyanus. researchgate.net In studies of Melodinus suaveolens, it was isolated from the leaves . researchgate.net Research on Melodinus axillaris has led to its isolation from the roots of the plant. Furthermore, it has been identified in the stem bark of Melodinus tenuicaudatus. researchgate.net In related species like Catharanthus roseus, the biosynthesis of similar alkaloids is known to be highly compartmentalized, with key enzymatic steps occurring in the leaf epidermis , which functions as the protective outer layer or "peel" of the leaf.

Table 1: Documented Botanical Sources and Plant Parts Containing this compound

| Genus | Species | Plant Part(s) |

| Melodinus | M. suaveolens | Leaves nih.govresearchgate.net |

| Melodinus | M. axillaris | Roots nih.gov |

| Melodinus | M. hemsleyanus | Twigs, Leaves |

| Melodinus | M. tenuicaudatus | Stem Bark researchgate.net |

Advanced Methodologies for the Isolation and Purification of this compound

The isolation of this compound from plant material involves a multi-step process that includes initial extraction to create a crude mixture, followed by sophisticated chromatographic techniques to purify the target compound.

The initial step in isolating this compound from plant tissues typically involves extraction with a water-miscible organic solvent. wikipedia.org Reports detail the use of 95% ethanol (B145695) to create a crude extract from the twigs, leaves, and whole plant material of various Melodinus species. researchgate.net Methanol is another alcohol that can be employed for the extraction of alkaloids.

Following the initial alcoholic extraction, an acid-base extraction is often performed to separate the alkaloids from other non-basic plant constituents. wikipedia.orglibretexts.org This technique leverages the basic nature of alkaloids. youtube.com The crude extract is dissolved and treated with an aqueous acid solution (e.g., HCl), which converts the basic alkaloid into its protonated, water-soluble salt form. libretexts.orgatlassian.net This aqueous layer, containing the alkaloid salt, is then separated from the organic layer, which retains neutral and acidic compounds. wikipedia.org Subsequently, the aqueous layer is rendered alkaline, typically with a weak base like ammonium (B1175870) hydroxide, which deprotonates the alkaloid salt, converting it back to its free base form. youtube.com This water-insoluble free base can then be extracted from the aqueous solution using a water-immiscible organic solvent like chloroform (B151607) or ethyl acetate, resulting in a purified crude alkaloidal mixture. wikipedia.org

After extraction and partitioning, the resulting crude alkaloid mixture contains several related compounds that must be separated to isolate pure this compound. asianpubs.org Column chromatography is the primary method used for this separation. fractioncollector.info Researchers frequently employ silica (B1680970) gel as the stationary phase. epa.govacademicjournals.org The crude extract is loaded onto the column, and a series of solvents or solvent mixtures (the mobile phase) with increasing polarity are passed through it. fractioncollector.info Compounds separate based on their differing affinities for the silica gel, allowing for the collection of distinct fractions.

Further purification often involves additional chromatographic steps. The use of Sephadex LH-20 column chromatography, a type of size-exclusion chromatography, has been reported in the isolation process. asianpubs.org Thin-layer chromatography (TLC) is another valuable tool used both to monitor the separation progress in column chromatography and for preparative purification of smaller quantities. fractioncollector.info By comparing the migration of fractions on a TLC plate to a reference standard, fractions containing the desired compound can be identified and combined. fractioncollector.info In some purification schemes, a sequence of multiple chromatographic techniques, including silica gel columns, preparative TLC, and preparative High-Performance Liquid Chromatography (HPLC), is used to achieve a high degree of purity. asianpubs.org

Elucidation of 11 Hydroxytabersonine Biosynthetic Pathways and Enzymology

Early Stages of Monoterpenoid Indole (B1671886) Alkaloid Biosynthesis

The foundation for the biosynthesis of 11-hydroxytabersonine and other MIAs is laid in the early stages, where primary metabolites are channeled into the specialized alkaloid pathway.

The biosynthesis of all monoterpenoid indole alkaloids commences with the condensation of two primary precursors: tryptamine (B22526) and secologanin (B1681713). uni-muenchen.deresearchgate.net Tryptamine is derived from the amino acid tryptophan through a decarboxylation reaction catalyzed by the enzyme tryptophan decarboxylase. wikipedia.orgrsc.org Secologanin, a monoterpenoid, is synthesized from geraniol (B1671447) via a series of enzymatic conversions. researchgate.net The convergence of these two distinct pathways marks the committed step in MIA biosynthesis.

The enzymatic condensation of tryptamine and secologanin is catalyzed by strictosidine (B192452) synthase, leading to the formation of 3-α(S)-strictosidine. wikipedia.orgrsc.org This reaction is a biological Pictet-Spengler condensation. wikipedia.org Strictosidine is widely recognized as the universal precursor for the vast array of monoterpenoid indole alkaloids found in various plant species. uni-muenchen.demdpi.comnih.gov Following its synthesis, strictosidine undergoes deglycosylation by strictosidine glucosidase, initiating a cascade of reactions that lead to the formation of diverse alkaloid skeletons. nih.gov

Enzymatic Conversion of Tabersonine (B1681870) to this compound

A key transformation in the pathway is the hydroxylation of tabersonine, a reaction that sets the stage for further modifications leading to a variety of downstream products.

The conversion of tabersonine to 16-hydroxytabersonine (structurally related to this compound, with the numbering difference arising from different conventions) is catalyzed by the enzyme tabersonine 16-hydroxylase (T16H). nih.govwikipedia.orgwikipedia.org Specifically, the isoform CYP71D351, also known as T16H2, has been identified as the key enzyme responsible for this hydroxylation in the leaves of Catharanthus roseus. nih.govresearchgate.netoup.com This reaction is a critical step that initiates the synthesis of vindoline (B23647), a major alkaloid in the leaves of this plant. nih.govresearchgate.net Down-regulation of CYP71D351 has been shown to significantly decrease the accumulation of vindoline and its intermediates, including 16-hydroxytabersonine. nih.gov

Biochemical studies have revealed that CYP71D351 (T16H2) exhibits a high affinity for tabersonine. nih.govresearchgate.net This enzyme, along with another isoform, CYP71D12 (T16H1), which is predominantly expressed in flowers, orchestrates the 16-hydroxylation of tabersonine in an organ-dependent manner. nih.govoup.com

Tabersonine 16-hydroxylase belongs to the cytochrome P450 (P450) superfamily of monooxygenases, which are a large and diverse group of enzymes involved in various metabolic processes. nih.govnih.govnih.gov These enzymes typically require a redox partner to transfer electrons from NADPH. nih.gov In the case of T16H, it functions as a monooxygenase, incorporating one atom of oxygen from O₂ into the tabersonine substrate. wikipedia.org

Functional characterization of CYP71D351 has been achieved through expression in engineered yeast strains, which allows for the detailed study of its catalytic activity and substrate specificity. nih.gov These studies have confirmed that CYP71D351 specifically hydroxylates tabersonine at the C-16 position. nih.gov The enzyme shows narrow substrate specificity, with limited activity towards closely related compounds like 2,3-dihydrotabersonine. nih.gov

Table 1: Key Enzymes in the Early Biosynthesis of this compound

| Enzyme | Gene Name/Code | Precursor(s) | Product | Function |

|---|---|---|---|---|

| Tryptophan Decarboxylase | TDC | Tryptophan | Tryptamine | Decarboxylation |

| Strictosidine Synthase | STR | Tryptamine, Secologanin | Strictosidine | Condensation |

| Strictosidine Glucosidase | SGD | Strictosidine | Strictosidine Aglycone | Deglycosylation |

| Tabersonine 16-Hydroxylase | T16H2/CYP71D351 | Tabersonine | 16-Hydroxytabersonine | Hydroxylation |

Downstream Metabolic Transformations of this compound

Following the hydroxylation of tabersonine to form 16-hydroxytabersonine, a series of subsequent enzymatic reactions occur to produce more complex alkaloids. The immediate next step is the O-methylation of 16-hydroxytabersonine by the enzyme 16-hydroxytabersonine 16-O-methyltransferase (16OMT), yielding 16-methoxytabersonine. nih.govnih.gov

From this point, the pathway continues through several more steps to produce vindoline, a crucial precursor for the anticancer drugs vinblastine (B1199706) and vincristine (B1662923). nih.govnih.govresearchgate.net These downstream transformations include hydration, N-methylation, another hydroxylation, and a final O-acetylation, catalyzed by a series of specific enzymes. nih.govresearchgate.net The position of the initial hydroxylation on the tabersonine molecule is a critical determinant for the subsequent metabolic fate of the intermediate. nih.gov For instance, hydroxylation at a different position, C-19, by tabersonine 19-hydroxylase (T19H), directs the biosynthetic flux towards a different class of alkaloids. nih.govnih.gov

The elucidation of these downstream steps has been crucial for the successful engineering of the entire vindoline biosynthetic pathway in heterologous systems like yeast, opening up possibilities for the sustainable production of these valuable pharmaceuticals. nih.govpnas.org

O-Methylation to 16-Methoxytabersonine by 16-Hydroxytabersonine O-Methyltransferase (16OMT/EC 2.1.1.94)

The conversion of 16-hydroxytabersonine to 16-methoxytabersonine is a critical step in the biosynthesis of vindoline. This reaction is catalyzed by the enzyme 16-hydroxytabersonine O-methyltransferase (16OMT), also known by its Enzyme Commission number EC 2.1.1.94. qmul.ac.ukexpasy.orgresearchgate.net This enzyme facilitates the transfer of a methyl group from S-adenosyl-L-methionine to the hydroxyl group at the 16th position of 16-hydroxytabersonine. qmul.ac.uk

Research has shown that 16OMT is predominantly expressed in the leaf epidermis of Catharanthus roseus. nih.gov This localization suggests that the initial steps of vindoline biosynthesis from tabersonine occur in this specific cell layer. nih.govmpg.de The enzyme exhibits a high degree of substrate specificity, showing a strong affinity for 16-hydroxytabersonine. nih.gov The reaction results in the formation of 16-methoxytabersonine and S-adenosyl-L-homocysteine. qmul.ac.uk The characterization of 16OMT was a significant step in understanding the compartmentalization of the vindoline biosynthetic pathway. nih.govmpg.de

| Enzyme | EC Number | Substrate | Product | Source Organism | Cellular Localization |

| 16-Hydroxytabersonine O-Methyltransferase (16OMT) | 2.1.1.94 | 16-Hydroxytabersonine, S-adenosyl-L-methionine | 16-Methoxytabersonine, S-adenosyl-L-homocysteine | Catharanthus roseus | Leaf Epidermis |

Subsequent Steps in Vindoline Biosynthesis

Following the formation of 16-methoxytabersonine, a series of enzymatic reactions further modify the molecule, leading to the eventual synthesis of vindoline, a crucial precursor for the anticancer drugs vinblastine and vincristine. mdpi.comnih.gov

Tabersonine 3-Oxygenase (T3O/CYP71D1V2) Activity

The next step in the pathway involves the action of tabersonine 3-oxygenase (T3O), a cytochrome P450 enzyme with the designation CYP71D1V2. nih.govnih.govpnas.org T3O catalyzes the epoxidation of the C2-C3 double bond in 16-methoxytabersonine. uniprot.orgrsc.org This enzyme can also act on tabersonine itself, leading to the formation of vindorosine, an analog of vindoline. mdpi.comenzyme-database.org The product of the T3O-catalyzed reaction is an unstable epoxide intermediate. nih.govnih.gov

Tabersonine 3-Reductase (T3R/ADHL1) Involvement

The unstable epoxide formed by T3O is immediately acted upon by tabersonine 3-reductase (T3R), an alcohol dehydrogenase designated as ADHL1. nih.govpnas.org T3R reduces the epoxide, leading to the formation of 3-hydroxy-16-methoxy-2,3-dihydrotabersonine (B1203122). mdpi.comnih.govwikipedia.org The coupled action of T3O and T3R is essential for this conversion; in the absence of T3R, the epoxide intermediate rearranges into byproducts that cannot be utilized in the vindoline pathway. nih.govnih.govpnas.org This suggests a concerted reaction mechanism between the two enzymes. nih.gov A mutant of C. roseus with diminished T3R activity was found to accumulate tabersonine-2,3-epoxide and 16-methoxytabersonine-2,3-epoxide, confirming the role of T3R in this step. nih.gov

N-Methylation, Hydroxylation, and Acetylation Steps Towards Vindoline

The biosynthesis of vindoline from 3-hydroxy-16-methoxy-2,3-dihydrotabersonine involves three final enzymatic steps:

N-Methylation: The indoline (B122111) nitrogen is methylated by the enzyme 3-hydroxy-16-methoxy-2,3-dihydrotabersonine N-methyltransferase (NMT), producing desacetoxyvindoline. mdpi.comwikipedia.org

Hydroxylation: Desacetoxyvindoline is then hydroxylated at the C-4 position by desacetoxyvindoline-4-hydroxylase (D4H). mdpi.comresearchgate.netnih.gov

Acetylation: The final step is the O-acetylation of the newly formed hydroxyl group by deacetylvindoline-4-O-acetyltransferase (DAT) to yield vindoline. mdpi.comresearchgate.netnih.gov

These latter two enzymes, D4H and DAT, are localized in specialized cells within the leaf mesophyll called idioblasts and laticifers, indicating a transport of intermediates from the epidermis. mpg.denih.gov

| Enzyme | Abbreviation/Gene | Substrate | Product |

| Tabersonine 3-Oxygenase | T3O/CYP71D1V2 | 16-Methoxytabersonine | 16-Methoxytabersonine-2,3-epoxide |

| Tabersonine 3-Reductase | T3R/ADHL1 | 16-Methoxytabersonine-2,3-epoxide | 3-Hydroxy-16-methoxy-2,3-dihydrotabersonine |

| 3-Hydroxy-16-methoxy-2,3-dihydrotabersonine N-methyltransferase | NMT | 3-Hydroxy-16-methoxy-2,3-dihydrotabersonine | Desacetoxyvindoline |

| Desacetoxyvindoline-4-hydroxylase | D4H | Desacetoxyvindoline | Deacetylvindoline |

| Deacetylvindoline-4-O-acetyltransferase | DAT | Deacetylvindoline | Vindoline |

Diversion Pathways to Other Aspidosperma Alkaloids

The biosynthetic pathway can diverge to produce other Aspidosperma alkaloids, showcasing the metabolic plasticity within C. roseus.

Formation of 19 S/R-11-Hydroxyvindolinines and 11-Hydroxyvenalstonine via Vindolinine Synthase (VNS)

A key enzyme in this diversion is Vindolinine Synthase (VNS), an Fe(II)/α-ketoglutarate-dependent dioxygenase. nih.gov VNS catalyzes an unusual redox-neutral reaction that converts dehydrosecodine, an intermediate derived from tabersonine, into a radical species. nih.govresearchgate.net This radical is then cyclized by a hydrolase (HL2) to form 19 S/R-vindolinines and venalstonine. nih.govresearchgate.net

Importantly, VNS can also utilize 11-hydroxy-dehydrosecodine, which is formed from this compound. nih.gov This reaction leads to the production of 19 S/R-11-hydroxyvindolinines and 11-hydroxyvenalstonine, demonstrating a pathway for the formation of these hydroxylated Aspidosperma alkaloids. nih.gov In vitro studies have confirmed that the reaction of this compound with HL2 and VNS yields these hydroxylated products. nih.gov

Spatial and Temporal Regulation of this compound Biosynthesis in Catharanthus roseus

The biosynthesis of this compound, a critical intermediate in the pathway leading to the anticancer agent vindoline, is a highly regulated process within the medicinal plant Catharanthus roseus. This regulation occurs at both the cellular and developmental levels, ensuring that the production of this and other monoterpenoid indole alkaloids (MIAs) is precisely controlled in space and time. bohrium.comnih.govelsevierpure.com The intricate coordination involves the specific localization of biosynthetic enzymes within particular cell types and the modulation of alkaloid accumulation patterns throughout the plant's life cycle. bohrium.comelsevierpure.com

Cell-Specific Localization of Biosynthetic Enzymes

The synthesis of this compound from its precursor, tabersonine, is a prime example of the complex spatial organization of the MIA pathway in C. roseus. Research has definitively shown that the enzymes responsible for this and subsequent early steps in vindoline biosynthesis are localized to specific cells within the plant's leaves. nih.govnih.gov

The hydroxylation of tabersonine at the C-16 position to yield this compound (also known as 16-hydroxytabersonine) is catalyzed by the enzyme Tabersonine 16-hydroxylase (T16H), a cytochrome P450 monooxygenase. nih.govresearchgate.net Following its formation, this compound is immediately methylated by 16-hydroxytabersonine-O-methyltransferase (16OMT) to produce 16-methoxytabersonine. nih.govuniprot.org Studies combining laser-capture microdissection, RT-PCR, and immunolocalization have demonstrated that both T16H and 16OMT are predominantly found in the epidermal cells of the leaves. nih.govpnas.orgpnas.org This localization establishes the leaf epidermis as a primary site for the synthesis of vindoline precursors. nih.govmpg.de

Further investigation has revealed the existence of two distinct isoforms of T16H, each with a specific, organ-dependent expression pattern: nih.gov

T16H1 (CYP71D12): This isoform's expression is primarily restricted to flowers and undifferentiated plant cells. nih.govuniprot.org

T16H2 (CYP71D351): This is the key isoform for vindoline biosynthesis in the leaves. nih.gov Its transcripts are specifically located in the leaf epidermis, co-localizing with the transcripts for 16OMT. nih.govpnas.org

The subcellular localization of these enzymes is also highly coordinated. T16H is an endoplasmic reticulum (ER) membrane-bound protein, while 16OMT is a cytosolic enzyme. nih.govuniprot.orguniprot.org This arrangement is believed to facilitate the efficient conversion of tabersonine, with the ER-anchored T16H producing this compound and releasing it into the cytosol, where it becomes readily available as a substrate for 16OMT. nih.gov

The product of this two-step reaction in the epidermis, 16-methoxytabersonine, is then transported to different cell types—specifically the laticifers and idioblasts of the leaf mesophyll—where the final enzymatic steps to produce vindoline take place. nih.govpnas.orgnihonika.co.jp This multicellular compartmentation highlights a sophisticated "biosynthetic factory" model within the leaf.

Table 1: Cellular and Subcellular Localization of Key Enzymes in this compound Metabolism

| Enzyme | Gene | Cellular Localization | Subcellular Localization | Function |

| Tabersonine 16-hydroxylase 2 | CYP71D351 (T16H2) | Leaf Epidermis | Endoplasmic Reticulum Membrane | Converts tabersonine to this compound. nih.govresearchgate.net |

| Tabersonine 16-hydroxylase 1 | CYP71D12 (T16H1) | Flowers, Undifferentiated Cells | Endoplasmic Reticulum Membrane | Converts tabersonine to this compound in floral tissues. nih.govuniprot.org |

| 16-hydroxytabersonine-O-methyltransferase | 16OMT | Leaf Epidermis | Cytoplasm | Converts this compound to 16-methoxytabersonine. nih.govuniprot.org |

Developmental Regulation of Alkaloid Accumulation Profiles

The accumulation of this compound and its derivatives is subject to strict developmental control, resulting in varying alkaloid profiles in different organs and at different stages of the plant's growth. mdpi.comuniversiteitleiden.nl The expression of the genes encoding the biosynthetic enzymes is a key factor in this regulation.

Gene expression studies show that the transcript levels of T16H2 (CYP71D351), the leaf-specific hydroxylase, are highest in young, developing leaves, which correlates with the high rates of vindoline synthesis in these tissues. nih.govresearchgate.net Similarly, the expression of 16OMT is also developmentally regulated, with peak expression observed in 8-day-old seedlings and the highest levels found in the youngest leaf pair of mature plants. uniprot.org This coordinated expression of early pathway genes in young tissues underscores their importance for establishing the vindoline biosynthetic pathway.

The consequence of this temporal regulation is a dynamic alkaloid profile throughout the plant's life. For instance, vindoline, the major downstream product derived from this compound, accumulates to high levels in leaves and flowers. universiteitleiden.nl Studies analyzing alkaloid content at different growth stages have shown that the highest accumulation of vindoline occurs around the flowering stage. universiteitleiden.nl Conversely, the levels of some monomeric alkaloids, including vindoline, have been observed to decrease as leaves age, while bisindole alkaloids, which are formed from vindoline and catharanthine, tend to increase. universiteitleiden.nl

Table 2: Developmental Regulation of Enzymes and Alkaloids Related to this compound

| Factor | Developmental Stage/Organ | Observation |

| T16H2 (CYP71D351) Gene Expression | Young Leaves | Expression reaches a maximum, indicating high biosynthetic activity. nih.govresearchgate.net |

| 16OMT Gene Expression | 8-day-old Seedlings | Peak expression is observed. uniprot.org |

| 16OMT Gene Expression | Mature Plant | Highest expression is in the youngest leaf pair. uniprot.org |

| Vindoline Accumulation | Flowering Stage | Reaches its highest levels in the leaves. universiteitleiden.nl |

| Vindoline Accumulation | Aging Leaves | Levels tend to decrease over the life of the leaf. universiteitleiden.nl |

Pharmacological Research and Biological Activities of 11 Hydroxytabersonine and Its Chemical Derivatives

In Vitro Cytotoxicity and Antiproliferative Activity Studies

Laboratory studies using cell cultures (in vitro) are fundamental to assessing the potential of new compounds as therapeutic agents. These studies measure a compound's ability to kill cells (cytotoxicity) or inhibit their proliferation.

Efficacy against Colorectal Cancer Cell Lines (e.g., HCT116)

11-Hydroxytabersonine has demonstrated moderate cytotoxic activity against the human colorectal cancer cell line HCT116. nih.gov In studies measuring the half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition in vitro, this compound showed an IC50 value of 19.2 μM against HCT116 cells. nih.gov

Comparison with Related Tabersonine (B1681870) Derivatives (e.g., 11-Methoxytabersonine, 14,15-α-epoxy-11-methoxytabersonine)

The cytotoxic and antiproliferative activities of this compound are often compared with its close chemical relatives to understand structure-activity relationships. For instance, 11-Methoxytabersonine, another aspidosperma-type alkaloid, also exhibited moderate activity against the HCT116 colorectal cancer cell line, with a reported IC50 value of 25.3 μM. nih.gov

Other derivatives have shown potent activity against different cancer cell lines. The derivative 14,15-α-epoxy-11-methoxytabersonine displayed significant antiproliferative activity against human lung adenocarcinoma cells (A549) and human epithelial carcinoma cells (KB), with IC50 values ranging from 0.5 to 0.9 µM. mdpi.com This highlights how small structural modifications can influence biological potency.

| Compound | Cell Line | IC50 Value (μM) | Reference |

|---|---|---|---|

| This compound | HCT116 (Colorectal Cancer) | 19.2 | nih.gov |

| 11-Methoxytabersonine | HCT116 (Colorectal Cancer) | 25.3 | nih.gov |

| 14,15-α-epoxy-11-methoxytabersonine | A549 (Lung Cancer) | 0.5 - 0.9 | mdpi.com |

| KB (Epithelial Carcinoma) |

Investigations into Cellular and Molecular Mechanisms of Action

To understand how these compounds exert their cytotoxic effects, researchers investigate their impact on key cellular processes like cell division and programmed cell death (apoptosis).

Induction of Cell Cycle Arrest (e.g., G2/M Phase)

The cell cycle is a series of events that takes place in a cell as it grows and divides. Many anticancer agents work by interrupting this cycle, thereby preventing cancer cells from proliferating. Research has shown that derivatives of tabersonine can induce cell cycle arrest, particularly at the G2/M checkpoint. mdpi.commdpi.com Several aspidosperma-type monoterpenoid indole (B1671886) alkaloids, including 14,15-α-epoxy-11-methoxytabersonine and 19-(R)-acetoxy-11-hydroxytabersonine, were found to cause an accumulation of cells in the G2/M phase. mdpi.commdpi.com This arrest prevents the cells from entering mitosis and undergoing cell division. mdpi.com

Modulation of Apoptotic Pathways (e.g., Bax, Bcl-2 Levels)

Apoptosis is a form of programmed cell death that is crucial for eliminating damaged or cancerous cells. The process is tightly regulated by a balance of pro-apoptotic proteins (like Bax) and anti-apoptotic proteins (like Bcl-2). frontiersin.orgwaocp.org An increase in the Bax/Bcl-2 ratio typically promotes apoptosis. frontiersin.org While direct evidence for this compound is still emerging, studies on related alkaloids have shown that they can trigger apoptosis by modulating these key proteins. nih.govresearchgate.net For example, the related monoterpenoid indole alkaloid dimers, axidimin C and axidimin D, were found to promote apoptosis in HCT116 cells by altering the levels of Bax and Bcl-2. nih.govresearchgate.net Furthermore, 11-methoxytabersonine has been shown to induce apoptosis in human T-cell acute lymphoblastic leukemia (T-ALL) cells. nih.govresearchgate.net

Inhibition of Tubulin Polymerization and Mitotic Spindle Formation (from derivatives)

Microtubules, which are polymers of the protein tubulin, are essential components of the mitotic spindle, the cellular machinery that segregates chromosomes during cell division. nih.gov The inhibition of tubulin polymerization is a well-established mechanism for anticancer drugs. nih.govmdpi.com Mechanistic studies have revealed that derivatives of this compound can act as tubulin polymerization inhibitors. mdpi.commdpi.com Specifically, compounds such as 14,15-α-epoxy-11-methoxytabersonine were found to efficiently inhibit tubulin polymerization, which in turn disrupts the formation of the mitotic bipolar spindle and leads to cell cycle arrest at the G2/M phase. mdpi.commdpi.com The derivative 14,15-α-epoxy-11-methoxytabersonine strongly inhibited tubulin assembly with a 50% effective concentration (EC50) value of 0.7 μM. mdpi.com

Exploration of Other Potential Biological Targets and Signaling Cascades

While this compound is a well-known intermediate in the biosynthesis of major anticancer drugs like vincristine (B1662923) and vinblastine (B1199706), research into its own specific biological targets and signaling pathways is still developing. biosynth.com Its mode of action is understood to involve interactions with various cellular biochemical pathways, where it may influence enzyme activities and signaling mechanisms, though detailed mechanistic studies remain ongoing. biosynth.com

Initial research has demonstrated its potential as a cytotoxic agent. Specifically, this compound, isolated from Melodinus axillaris, exhibited moderate activity against the human colorectal cancer cell line HCT116, with a reported half-maximal inhibitory concentration (IC₅₀) of 19.2 μM. nih.govmdpi.com This finding suggests that the compound itself possesses anticancer properties worthy of further investigation. nih.govmdpi.com

While direct studies on the signaling cascades affected by this compound are limited, research on its close derivative, 11-methoxytabersonine, provides valuable insights into potential mechanisms. Studies on 11-methoxytabersonine have shown that it induces autophagy in human lung cancer cell lines (H157 and A549) through the activation of the AMP-activated protein kinase (AMPK)/mammalian target of rapamycin (B549165) (mTOR) and the c-Jun N-terminal kinase (JNK) signaling pathways. nih.gov Given the structural similarity, it is plausible that this compound could engage similar cellular pathways, a hypothesis that warrants future investigation.

Structure-Activity Relationship (SAR) Studies

The therapeutic potential of the tabersonine scaffold has been significantly advanced through structure-activity relationship (SAR) studies, which explore how chemical modifications affect biological potency.

Systematic interrogation of the Aspidosperma alkaloid structure has revealed that substitutions on the indole ring are critical for anticancer activity. rsc.org A panel of complex derivatives with hydroxy and/or methoxy (B1213986) groups at positions C15, C16, and C17 has been synthesized to probe these relationships. rsc.org

Research focused on the prostate cancer cell line PC-3 demonstrated that these modifications can significantly enhance potency compared to the parent compound, tabersonine. rsc.org For instance, while tabersonine itself shows activity, certain indole-substituted derivatives display much lower half-maximal effective concentrations (EC₅₀), indicating greater potency. The compound jerantinine A, which features a C15-hydroxy and a C16-methoxy group, was found to be the most potent derivative in this specific study, with an EC₅₀ of 2.8 ± 0.7 µM against PC-3 cells. rsc.org This highlights the importance of the substitution pattern on the indole nucleus for developing future anticancer therapeutics. rsc.org

Table 1: Inhibitory Activities of Tabersonine and its Indole Derivatives against Prostate Cancer (PC-3) Cells

| Compound | Indole Substitution | EC₅₀ (µM) |

|---|---|---|

| Tabersonine | Unsubstituted | 5.4 ± 0.9 |

| Jerantinine A | C15-OH, C16-OCH₃ | 2.8 ± 0.7 |

Data sourced from a study on indole derivatives of tabersonine. rsc.org

The insights gained from SAR studies have enabled the rational design of more potent derivatives through targeted chemical synthesis. A key example is the highly efficient, protecting-group-free semisynthesis of jerantinine A and its analogues. rsc.org

This synthetic strategy begins with 16-methoxytabersonine, which is generated from tabersonine. rsc.org To introduce the crucial C15-hydroxy group, a multi-step process was designed. First, the C16-methoxy derivative is converted to a C15-brominated intermediate. rsc.org This intermediate then undergoes a reaction with n-butyllithium to generate an arene anion, which is subsequently quenched with trimethyl borate. rsc.org An alternative and more scalable approach involves the iodination of the C15 position, followed by a classical Miyaura borylation and subsequent oxidation to yield the desired C15-hydroxy group, completing the synthesis of jerantinine A. rsc.org This five-step route represents a significant advancement in creating potent Aspidosperma terpenoid alkaloid therapeutics. rsc.org

Prospects for this compound as a Lead Compound for Pharmaceutical Development

This compound holds considerable promise as a lead compound for pharmaceutical development. Its structural significance as a direct precursor to the blockbuster chemotherapy agents vinblastine and vincristine inherently makes its scaffold biochemically relevant and of great interest to scientists. biosynth.com

The demonstrated cytotoxic activity of this compound against colorectal cancer cells, although moderate, provides a strong rationale for more extensive research into its potential as a standalone therapeutic agent. nih.govmdpi.com Furthermore, the antiproliferative activity of its derivatives, such as 19-(R)-acetoxy-11-hydroxytabersonine against various cancer cell lines including multidrug-resistant ones, underscores the value of the this compound core structure as a template for new drug discovery. mdpi.comresearchgate.net

The successful generation of more potent anticancer agents through targeted modifications of the indole ring confirms that the tabersonine framework is a viable scaffold for developing novel therapeutics. rsc.org The ability to systematically alter its structure to enhance biological activity positions this compound and its derivatives as valuable lead compounds for guiding the future development of Aspidosperma terpenoid alkaloid-based drugs. rsc.org

Advanced Research Methodologies and Biotechnological Applications

Analytical Techniques for Profiling and Quantification of 11-Hydroxytabersonine and its Metabolites

Precise and sensitive analytical methods are crucial for understanding the accumulation and metabolic fate of this compound in biological systems. Techniques such as liquid chromatography-mass spectrometry, high-performance liquid chromatography with diode array detection, and nuclear magnetic resonance spectroscopy have been pivotal in this regard.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its high-resolution counterpart, Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), are powerful tools for the analysis of this compound and its metabolites. These techniques offer high sensitivity and selectivity, enabling the detection and quantification of these compounds even at low concentrations in complex biological matrices like plant extracts.

In studies of the vindoline (B23647) biosynthetic pathway, LC-MS is frequently employed to monitor the conversion of tabersonine (B1681870) to its hydroxylated derivatives. For instance, in vitro assays with recombinant enzymes often utilize LC-MS to analyze the reaction products. The formation of 16-hydroxytabersonine (a synonym for this compound) from tabersonine can be readily detected by monitoring the respective mass-to-charge ratios (m/z) of the precursor and product. nih.gov Specifically, selected ion monitoring is used to track the disappearance of the tabersonine ion (m/z 337) and the appearance of the 16-hydroxytabersonine ion (m/z 353). nih.gov This approach has been successfully used to characterize the activity of tabersonine 16-hydroxylase (T16H) expressed in yeast microsomes. nih.gov

UPLC-MS/MS has also been instrumental in quantifying the accumulation of vindoline pathway intermediates in genetically modified organisms. For example, in yeast strains engineered to express enzymes of the vindoline pathway, UPLC-MS is used to measure the levels of 16-hydroxytabersonine and subsequent metabolites in the culture medium. mdpi.com These analyses have revealed bottlenecks in the biosynthetic pathway, such as the accumulation of 16-hydroxytabersonine, and have guided strategies to optimize the production of downstream products. mdpi.com

The table below summarizes typical ions monitored in LC-MS analyses for key compounds in the vindoline pathway.

| Compound | Abbreviation | Monitored Ion (m/z) |

| Tabersonine | - | 337 |

| This compound | - | 353 |

| 16-Methoxytabersonine | - | 367 |

| Desacetoxyvindoline | - | 399 |

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) is a robust and widely used technique for the simultaneous analysis of multiple terpenoid indole (B1671886) alkaloids (TIAs) and their precursors in plant extracts. universiteitleiden.nlresearchgate.net While not as sensitive as mass spectrometry, HPLC-DAD provides quantitative data based on the ultraviolet (UV) absorbance of the compounds.

A typical HPLC-DAD method for TIA analysis involves a reversed-phase column and a gradient elution system. universiteitleiden.nloup.comnih.gov The separation of a complex mixture of alkaloids, including precursors to vindoline, can be achieved, and the individual compounds are detected based on their characteristic UV spectra. universiteitleiden.nl For instance, a method has been developed to simultaneously analyze eight TIAs and three of their precursors in Catharanthus roseus extracts. universiteitleiden.nlresearchgate.net Although this compound is not always explicitly listed in the standard mixture for these methods, its presence as a key intermediate in the vindoline pathway means it would be profiled along with other precursors. The UV absorption is often monitored at specific wavelengths, such as 254 nm, to detect a broad range of indole alkaloids. oup.comnih.gov

The following table provides an example of retention times for some TIAs and precursors in a published HPLC-DAD method, illustrating the separation capabilities of this technique.

| Compound | Retention Time (min) |

| Tryptophan | 5.2 |

| Tryptamine (B22526) | 6.8 |

| Loganin | 8.5 |

| Serpentine | 10.1 |

| Vindoline | 12.3 |

| Catharanthine | 14.5 |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of natural products, including this compound. nih.gov Through various NMR experiments, such as ¹H-NMR, ¹³C-NMR, COSY, HSQC, and HMBC, the precise connectivity of atoms and the stereochemistry of a molecule can be determined.

The structure of 16-hydroxytabersonine, produced by the enzymatic reaction of recombinant CYP71D351, was confirmed using a suite of NMR experiments. nih.gov The position of the newly introduced hydroxyl group at C-16 was established through Heteronuclear Multiple Bond Correlation (HMBC) experiments, which show correlations between protons and carbons that are two or three bonds apart. nih.gov Key HMBC correlations were observed from protons H-14, H-15, and H-17 to various carbon atoms in the aromatic ring, confirming the hydroxylation site. nih.gov

The ¹H-NMR spectrum of 16-hydroxytabersonine in methanol-d4 (B120146) displays characteristic signals for the indole and aspidosperma alkaloid skeletons. nih.gov The following table summarizes the assigned ¹H-NMR chemical shifts for 16-hydroxytabersonine. nih.gov

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-14 | 7.32 | d | 8.1 |

| H-17 | 6.53 | d | 2.1 |

| H-15 | 6.37 | dd | 8.1, 2.1 |

| H-6 | 6.05 | d | 10.2 |

| H-7 | 6.00 | dd | 10.2, 4.1 |

| H-8a | 4.21 | d | 15.8 |

| H-8b | 4.01 | brd | 15.8 |

| H-19 | 3.89 | s | - |

| OCH₃ | 3.80 | s | - |

| H-10a | 3.66 | m | - |

| H-10b | 3.51 | m | - |

| H-4a | 2.92 | d | 16.7 |

| H-4b | 2.31 | d | 16.7 |

| H₂-11 | 2.16 | m | - |

| H-20a | 1.23 | m | - |

| H-20b | 1.18 | m | - |

| H₃-21 | 0.71 | t | 7.2 |

Genetic and Molecular Biology Approaches for Biosynthetic Pathway Elucidation and Engineering

Understanding the genetic basis of this compound biosynthesis is crucial for efforts to engineer its production. Molecular biology techniques have been vital in identifying and functionally characterizing the genes and enzymes involved in the vindoline pathway.

Virus-Induced Gene Silencing (VIGS) is a powerful reverse genetics tool used to study gene function in plants. nih.gov By down-regulating the expression of a target gene, researchers can observe the resulting phenotypic and metabolic changes, thereby inferring the gene's role. VIGS has been successfully applied in Catharanthus roseus to investigate the function of genes in the vindoline biosynthetic pathway. nih.govnih.gov

To confirm the in vivo function of tabersonine 16-hydroxylase (T16H), the gene encoding the enzyme that produces this compound, VIGS was used to silence its expression in C. roseus leaves. nih.govuni.lu Down-regulation of the CYP71D351 (T16H2) transcript led to a significant reduction in the accumulation of vindoline. nih.govuni.lu Concurrently, there was an alteration in the metabolic profile, with a redirection of the biosynthetic flux towards alkaloids that are not hydroxylated at the C-16 position. nih.govuni.lu These results provide strong evidence that T16H is essential for the biosynthesis of vindoline from tabersonine. nih.gov

The table below illustrates the effect of VIGS-mediated silencing of T16H2 on the relative content of key monoterpenoid indole alkaloids in C. roseus leaves.

| Metabolite | Relative Content in Silenced Plants (vs. Control) |

| Tabersonine | Increased |

| This compound | Decreased |

| Vindoline | Decreased |

The functional characterization of enzymes involved in the biosynthesis of this compound has been greatly facilitated by the production of recombinant enzymes and their subsequent analysis through in vitro biochemical assays. This approach allows for the detailed study of enzyme kinetics, substrate specificity, and reaction mechanisms in a controlled environment.

The enzyme responsible for the conversion of tabersonine to this compound, tabersonine 16-hydroxylase (T16H), is a cytochrome P450-dependent monooxygenase. Two isoforms of this enzyme, T16H1 (CYP71D12) and T16H2 (CYP71D351), have been identified in Catharanthus roseus. nih.gov To characterize their function, these enzymes have been heterologously expressed in systems such as Saccharomyces cerevisiae (yeast). nih.gov Microsomes isolated from these recombinant yeast strains, which contain the expressed P450s, are then used for in vitro assays. nih.gov

In these assays, the recombinant enzyme is incubated with the substrate (tabersonine) and necessary cofactors (e.g., NADPH), and the reaction products are analyzed by LC-MS. nih.gov Such studies have confirmed that both T16H1 and T16H2 catalyze the regiospecific hydroxylation of tabersonine at the C-16 position to produce this compound. nih.gov Furthermore, these assays have been used to determine the kinetic parameters of the enzymes, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax), which provide insights into their catalytic efficiency and affinity for the substrate. nih.gov

The following table summarizes the kinetic parameters of the two T16H isoforms for the substrate tabersonine. nih.gov

| Enzyme Isoform | Apparent Kₘ (nM) | Vₘₐₓ (µM min⁻¹) |

| CYP71D12 (T16H1) | 350 ± 100 | 1.8 ± 0.05 |

| CYP71D351 (T16H2) | 70 ± 20 | 2.2 ± 0.25 |

These studies have also demonstrated the high substrate specificity of the T16H enzymes, as they show little to no activity with other related alkaloids. nih.gov The ability to produce and assay these enzymes in vitro has been fundamental to dissecting the intricate steps of the vindoline biosynthetic pathway.

Transient Gene Expression Systems (e.g., Nicotiana benthamiana)

Transient expression in Nicotiana benthamiana has emerged as a rapid and effective platform for reconstituting plant metabolic pathways and functionally characterizing biosynthetic genes. frontiersin.orgnih.gov This method, often utilizing Agrobacterium tumefaciens-mediated infiltration (agroinfiltration), allows for the swift introduction and expression of multiple enzyme-encoding genes within the plant leaves, bypassing the lengthy process of creating stable transgenic lines. frontiersin.orgpatharkar.com

This system has been successfully used to explore the complex enzymatic steps in MIA biosynthesis. Researchers have demonstrated the heterologous expression of cytochrome P450 enzymes from Catharanthus roseus, the native producer of these alkaloids, in N. benthamiana. Specifically, leaf disk assays have been used to screen and confirm the function of various P450s that catalyze the hydroxylation of tabersonine at different positions, including the C-16 position to form 16-hydroxytabersonine (also known as this compound). researchgate.net The ability to co-infiltrate leaves with agrobacterium strains carrying different biosynthetic genes facilitates the analysis of multi-step pathways and the potential production of complex natural products in a controlled, non-native host. frontiersin.org This approach is invaluable for identifying enzymatic bottlenecks and testing engineered enzymes before their implementation in more scalable production platforms like microbial fermentations. biorxiv.org

Synthetic Biology and Metabolic Engineering Strategies for Production

Synthetic biology and metabolic engineering provide powerful tools to design and optimize biological systems for the targeted production of high-value compounds like this compound and its derivatives. nih.gov These strategies focus on harnessing microbial hosts as cellular factories, offering advantages in scalability, containment, and process control compared to traditional plant extraction.

The yeast Saccharomyces cerevisiae is a preferred microbial chassis for the heterologous biosynthesis of plant-derived alkaloids due to its well-characterized genetics and suitability for industrial fermentation. Significant progress has been made in reconstructing the multi-step pathway from tabersonine to vindoline in yeast, a process that critically involves the initial conversion of tabersonine to 16-hydroxytabersonine. nih.govmdpi.com

This conversion is catalyzed by the plant enzyme tabersonine 16-hydroxylase (T16H), a cytochrome P450 monooxygenase. nih.govwikipedia.org Engineering yeast to functionally express this membrane-bound plant enzyme requires co-expression of a compatible cytochrome P450 reductase (CPR). The entire seven-enzyme pathway to vindoline has been successfully assembled in S. cerevisiae, demonstrating the feasibility of producing complex MIAs in a microbial host. nih.gov

| Enzyme | Gene | Function in Vindoline Pathway | Organism of Origin |

| Tabersonine 16-hydroxylase | T16H2 | Converts tabersonine to 16-hydroxytabersonine | Catharanthus roseus |

| 16-O-methyltransferase | 16OMT | Methylates 16-hydroxytabersonine | Catharanthus roseus |

| Tabersonine 3-oxygenase | T3O | Epoxidizes 16-methoxytabersonine | Catharanthus roseus |

| Tabersonine 3-reductase | T3R | Reduces the epoxide intermediate | Catharanthus roseus |

This table outlines the initial enzymes involved in the conversion of tabersonine in engineered yeast.

A primary challenge in heterologous biosynthesis is optimizing metabolic flux to maximize the yield of the desired product and minimize the accumulation of unwanted intermediates or side-products. nih.gov In the engineered vindoline pathway, the initial steps involving 16-hydroxytabersonine formation and its subsequent methylation are critical control points.

Precursor-directed biotransformation is a highly effective strategy that leverages engineered microbial cells to convert an externally supplied, advanced precursor into a more valuable final product. This approach is particularly useful for producing vindoline, as its precursor, tabersonine, is abundantly available from the seeds of plants like Voacanga africana. mdpi.com

In this strategy, S. cerevisiae strains engineered with the seven-gene vindoline biosynthetic pathway are fed with tabersonine. The yeast cells internalize the tabersonine and process it through the heterologous pathway, with the first step being the enzymatic conversion to 16-hydroxytabersonine. This method circumvents the need to engineer the host to produce tabersonine de novo, which is a significantly more complex metabolic engineering challenge. By focusing the cellular machinery on the final seven steps, precursor-directed biosynthesis has achieved significant vindoline yields, demonstrating a viable alternative to plant extraction. nih.gov

Chemoenzymatic Synthesis and Semisynthesis of this compound and its Analogs

Chemoenzymatic and semisynthetic approaches combine the precision of biocatalysis with the versatility of chemical synthesis to produce complex molecules and their analogs. These methods are particularly powerful for modifying natural product scaffolds like tabersonine.

The enzymatic hydroxylation of tabersonine to 16-hydroxytabersonine by T16H expressed in yeast represents a key biocatalytic transformation that can be integrated into a broader synthetic route. researchgate.net This highly specific reaction provides an efficient means to introduce a hydroxyl group at the C-16 position, a modification that is challenging to achieve with high selectivity using traditional chemical methods.

Furthermore, semisynthesis starting from naturally abundant tabersonine allows for the generation of a diverse range of analogs. nih.gov A unified synthetic approach has been developed that involves sequential chemical reactions such as halogenation, borylation, and oxidation to introduce various oxygen-based substituents onto the indole ring of the tabersonine scaffold. nih.gov This strategy facilitates the late-stage derivatization of the complex alkaloid structure, enabling the rapid creation of a panel of novel compounds with modified properties for further investigation. nih.gov Such chemoenzymatic and semisynthetic routes are instrumental in exploring the structure-activity relationships of these alkaloids and developing new therapeutic leads. nih.govacs.org

Conclusion and Future Research Trajectories

Synthesis of Current Knowledge and Identification of Research Gaps Regarding 11-Hydroxytabersonine

Current understanding firmly places this compound as the product of the first committed step in the conversion of tabersonine (B1681870) to vindoline (B23647) within C. roseus. nih.gov This hydroxylation reaction is catalyzed by the cytochrome P450 enzyme tabersonine 16-hydroxylase (T16H). nih.govwikipedia.org Research has identified at least two distinct T16H isoforms: T16H1 (CYP71D12), found in flowers and undifferentiated cells, and T16H2 (CYP71D351), which is predominantly responsible for vindoline biosynthesis in the leaves. nih.gov The synthesis is highly localized, occurring specifically within the epidermal cells of the plant's leaves. nih.gov Following its formation, this compound is rapidly methylated by the enzyme 16-hydroxytabersonine 16-O-methyltransferase (16OMT) to produce 16-methoxytabersonine, the next intermediate in the pathway. nih.gov

Despite this progress, several research gaps remain. The complete regulatory network that governs the differential expression of T16H isoforms in various plant tissues is not fully understood. Furthermore, while it is known that the later stages of vindoline synthesis occur in different cell types (laticifers and idioblasts), the precise mechanisms for the intercellular transport of pathway intermediates, such as 16-methoxytabersonine, are yet to be fully elucidated. nih.govresearchgate.net Another area requiring further investigation is the characterization of enzymes and pathways that utilize tabersonine in other parts of the plant, such as the roots, where it is converted into different alkaloids like 19-O-acetylhörhammericine and echitovenine. researchgate.net

| Enzyme | Gene Name | Function | Cellular Location |

| Tabersonine 16-hydroxylase (T16H) | CYP71D12, CYP71D351 | Catalyzes the hydroxylation of tabersonine to form this compound (16-hydroxytabersonine). nih.gov | Leaf Epidermis nih.gov |

| 16-hydroxytabersonine 16-O-methyltransferase (16OMT) | Catalyzes the methylation of this compound to form 16-methoxytabersonine. nih.gov | Leaf Epidermis nih.gov |

Potential of this compound as a Key Intermediate in Medicinal Chemistry Research

The significance of this compound in medicinal chemistry is intrinsically linked to its role as an essential precursor to vindoline. nih.gov Vindoline, while abundant in C. roseus leaves, does not possess anticancer activity on its own. nih.gov Its value lies in its function as one of the two monomeric alkaloids, along with catharanthine, required for the commercial production of the powerful chemotherapeutic agents vinblastine (B1199706) and vincristine (B1662923). pnas.org The coupling of these two precursors forms the dimeric structure responsible for their clinical efficacy. researchgate.net

Consequently, a stable and scalable supply of vindoline is a critical bottleneck in the manufacturing of these life-saving drugs. This positions this compound as a compound of high strategic importance. Any research or technological advancement that can improve the synthesis or yield of this compound directly impacts the potential supply of vindoline and, by extension, vinblastine and vincristine. Its role as the first committed intermediate makes the enzyme responsible for its production, T16H, a primary target for genetic and metabolic engineering efforts. nih.gov

Opportunities for Advanced Metabolic Engineering and Sustainable Biotechnological Production

The low natural abundance of vinblastine and vincristine in C. roseus has driven significant research into alternative production methods. mdpi.com Advanced metabolic engineering offers a promising solution, with a major focus on reconstructing the vindoline biosynthetic pathway in microbial hosts, particularly the yeast Saccharomyces cerevisiae. nih.govnih.gov In this context, this compound is the first product in the heterologously expressed seven-enzyme pathway that converts tabersonine into vindoline. nih.gov

The successful production of this compound in yeast requires the functional expression of the plant-derived enzyme tabersonine 16-hydroxylase (T16H). mdpi.com A primary challenge in these engineered systems is optimizing metabolic flux to prevent the accumulation of intermediates and the formation of undesired side-products. mdpi.com For example, engineers must ensure that tabersonine is efficiently hydroxylated to this compound to outcompete other enzymes that can convert tabersonine into byproducts like vindorosine. mdpi.com Key strategies to enhance production include fine-tuning the gene copy numbers of T16H and the subsequent enzyme, 16OMT, to efficiently pull the metabolic flow towards vindoline. mdpi.comresearchgate.net These efforts have already achieved significant success, with engineered yeast strains capable of producing substantial titers of vindoline from supplemented tabersonine, demonstrating the feasibility of biotechnological production. nih.govnih.gov Similar pathway reconstruction efforts are also being explored in alternative plant hosts like Nicotiana benthamiana. acs.org

| Host Organism | Engineering Strategy | Key Objective | Reference |

| Saccharomyces cerevisiae | Heterologous expression of the 7-gene vindoline pathway. | Produce vindoline from tabersonine precursor. | nih.gov |

| Saccharomyces cerevisiae | Fine-tuning gene copy numbers of T16H and 16OMT. | Optimize metabolic flux and minimize byproduct formation. | mdpi.comresearchgate.net |

| Catharanthus roseus (Hairy Roots) | Inducible overexpression of T16H and 16OMT. | Channel tabersonine into the vindoline pathway. | nih.gov |

| Nicotiana benthamiana | Transient expression of biosynthetic genes. | Reconstitute production of vindoline precursors. | acs.org |

Directions for Further Elucidation of Novel Biological Activities and Underlying Mechanisms

Currently, the known biological function of this compound is almost exclusively as a metabolic intermediate. wikipedia.org There is a notable lack of research into its intrinsic pharmacological properties. While its end-products, vinblastine and vincristine, are well-characterized tubulin inhibitors, the bioactivity of the precursor molecules in the vindoline pathway remains largely unexplored. mdpi.com

A promising direction for future research is the systematic screening of this compound and other pathway intermediates for novel biological activities. This could include assays for antimicrobial, anti-inflammatory, or cytotoxic effects. nih.govmdpi.commdpi.com Studies on vindoline have shown that while the base molecule is inactive, synthetic modifications can yield derivatives with significant antiproliferative activity. nih.gov This suggests that the core structure of these intermediates may possess latent bioactivity that could be harnessed for therapeutic purposes, independent of their role as precursors. Elucidating any such properties would not only broaden the pharmacological importance of the vindoline pathway but could also uncover new lead compounds for drug development.

Q & A

(Basic) What spectroscopic and chromatographic methods are used to confirm the structural identity of 11-Hydroxytabersonine?

Answer:

To confirm the structure of this compound, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy (e.g., -NMR, -NMR, and 2D techniques like COSY and HSQC) to map carbon-hydrogen frameworks. Mass spectrometry (MS) is critical for determining molecular weight and fragmentation patterns. High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) coupled with photodiode array (PDA) detectors ensures purity and identifies co-eluting impurities. For novel compounds, X-ray crystallography may resolve stereochemical ambiguities. Experimental protocols must follow rigorous reproducibility standards, including solvent controls and calibration with reference compounds .

(Advanced) How can researchers design experiments to assess the bioactivity of this compound across diverse cellular models while minimizing variability?

Answer:

Experimental design should incorporate:

- Dose-response matrices : Test multiple concentrations (e.g., 0.1–100 µM) to establish IC values.

- Cell line selection : Use primary cells and immortalized lines (e.g., HEK293, HepG2) to evaluate tissue-specific effects.

- Controls : Include vehicle controls, positive controls (e.g., doxorubicin for cytotoxicity), and negative controls (untreated cells).

- Replicates : Triplicate technical replicates and biological triplicates to account for intra- and inter-experimental variability.

- Endpoint assays : Combine viability assays (MTT, ATP luminescence) with mechanistic readouts (apoptosis markers, ROS detection). Document protocols in alignment with journal guidelines for reproducibility .

(Basic) What are the key challenges in synthesizing this compound, and how are they addressed?

Answer:

Key challenges include:

- Regioselective hydroxylation : Enzymatic methods (e.g., cytochrome P450 mimics) or directed C–H activation may improve yield.

- Stereochemical control : Chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation) ensure correct stereochemistry.

- Purification : Flash chromatography or preparative HPLC isolates the compound from byproducts. Researchers must validate synthetic pathways using intermediate characterization (TLC, NMR) and compare retention times to natural isolates .

(Advanced) How can contradictions in reported bioactivity data for this compound be systematically resolved?

Answer:

Contradictions arise from variability in assay conditions, cell lines, or compound purity. To resolve them:

Systematic review : Follow PRISMA guidelines to aggregate data, assess study quality, and identify confounding variables (e.g., solvent used, incubation time) .

Meta-regression : Statistically model covariates (e.g., dose, cell type) to isolate bioactivity trends.

Experimental replication : Reproduce conflicting studies under standardized conditions (e.g., ATCC-certified cell lines, identical buffer systems) .

(Advanced) What strategies optimize the isolation of this compound from natural sources while preserving structural integrity?

Answer:

- Extraction : Use non-polar solvents (e.g., dichloromethane) for initial extraction, followed by polarity-based fractionation.

- Stabilization : Add antioxidants (e.g., ascorbic acid) to prevent oxidation during isolation.

- Analytical monitoring : Track degradation via LC-MS at each step. For labile compounds, low-temperature processing and inert atmospheres are critical .

(Basic) What in vitro models are prioritized for studying this compound’s pharmacological effects?

Answer:

- Cancer models : NCI-60 cell lines for cytotoxicity screening.

- Neurological models : SH-SY5Y cells for neuroprotection assays.

- Metabolic models : HepG2 cells for hepatic metabolism studies.

Ensure models are validated for target relevance (e.g., overexpression of ABC transporters in multidrug resistance studies) .

(Advanced) How should a meta-analysis on this compound’s cytotoxic effects be conducted?

Answer:

Protocol registration : Preregister the study on PROSPERO to mitigate bias.

Data extraction : Use Cochrane Collaboration tools to standardize effect sizes (e.g., risk ratios, hazard ratios).

Heterogeneity analysis : Apply I statistics to quantify variability; subgroup analyses by cancer type or administration route explain discrepancies .

(Advanced) What computational approaches predict this compound’s molecular targets and binding affinities?

Answer:

- Docking simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., tubulin, kinases).

- QSAR modeling : Corrogate structural analogs’ bioactivity data to predict efficacy.

- MD simulations : Assess binding stability over nanosecond timescales. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

(Basic) What criteria ensure the purity of this compound in experimental studies?

Answer:

- Chromatographic purity : ≥95% by HPLC/UPLC (210–400 nm).

- Elemental analysis : Match calculated and observed C/H/N ratios.

- Spectroscopic consistency : IR and NMR peaks must align with published data. Document all methods in supplementary materials for peer review .

(Advanced) How to design dose-response studies for this compound’s neuroprotective effects with translational relevance?

Answer:

- In vitro : Use primary neurons exposed to oxidative stress (HO or glutamate). Measure viability (Calcein-AM) and mitochondrial membrane potential (JC-1 dye).

- In vivo : Rodent models of neurodegeneration (e.g., MPTP-induced Parkinsonism). Include pharmacokinetic profiling (plasma half-life, brain penetration).

- Data normalization : Express results relative to baseline and positive controls (e.g., rasagiline). Use nonlinear regression (GraphPad Prism) to model dose-response curves .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.